Product packaging for N-Phenylisonicotinamide(Cat. No.:CAS No. 3034-31-9)

N-Phenylisonicotinamide

Cat. No.: B188823
CAS No.: 3034-31-9
M. Wt: 198.22 g/mol
InChI Key: FCTZHFATVFONMW-UHFFFAOYSA-N
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Description

Contextualization within Pyridine (B92270) Carboxamide Chemistry

N-Phenylisonicotinamide belongs to the pyridine carboxamide class of compounds. This family is characterized by a pyridine ring attached to a carboxamide group (-C(=O)NRR'). The core structure is an amide of a pyridinecarboxylic acid. Depending on the position of the carboxamide group on the pyridine ring, three primary isomers exist: picolinamide (B142947) (from pyridine-2-carboxylic acid), nicotinamide (B372718) (from pyridine-3-carboxylic acid), and isonicotinamide (B137802) (from pyridine-4-carboxylic acid). This compound is specifically an N-substituted derivative of isonicotinamide, where a phenyl group is attached to the amide nitrogen.

The amide bond is a cornerstone of peptide structures and is prevalent in a vast number of natural and synthetic molecules. amazonaws.com The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a common feature in bioactive compounds and functional materials. The combination of these two moieties in pyridine carboxamides creates a scaffold with a rich potential for chemical modification and a wide array of applications. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor or a coordination site for metal ions, while the amide group provides both hydrogen bond donor (N-H) and acceptor (C=O) capabilities. iucr.orgnih.gov These features are fundamental to their role in supramolecular chemistry and drug design. The synthesis of these compounds often involves the formation of an amide bond between a pyridinecarboxylic acid derivative (like an acid chloride) and an amine, a reaction central to medicinal chemistry. amazonaws.comnih.gov

Significance and Broad Research Scope of this compound Systems

The academic interest in this compound is not monolithic; rather, it is spread across several distinct and significant research domains. Its utility ranges from being a fundamental building block for complex therapeutic agents to acting as a functional component in advanced materials.

Medicinal Chemistry: this compound serves as a key intermediate or foundational scaffold in the synthesis of various potential therapeutic agents. guidechem.com It has been identified as a building block in the development of drugs targeting infectious diseases, such as antitubercular and antimalarial agents. guidechem.com Furthermore, the isonicotinamide framework is a component of more complex molecules designed as anticancer agents. For instance, this compound was synthesized as an intermediate in the creation of aza-A-ring indenoisoquinoline topoisomerase I poisons, which are investigated for their cytotoxic activity. nih.gov The broader isonicotinamide structure is also found in potent and selective inhibitors of enzymes like serine/arginine-rich protein kinases (SRPKs), which are linked to diseases such as leukemia. evitachem.complos.org Derivatives of the isomeric N-phenylnicotinamide have been investigated as apoptosis inducers, and other related structures have been studied as xanthine (B1682287) oxidase inhibitors, further underscoring the value of the phenyl-pyridine-carboxamide motif in drug discovery. arabjchem.orgmdpi.com

Coordination Chemistry and Materials Science: The pyridine nitrogen of this compound makes it an effective ligand for coordinating with metal ions. This property has been exploited to create novel molecular materials with dynamic properties. A notable example is the formation of a silver(I) nitrate (B79036) complex, trans-Ag(NPI)₂·2CH₃OH (where NPI is this compound). rsc.org This material exhibits fascinating single-crystal to single-crystal phase transitions. The initial crystal structure (1a) undergoes a reversible transition upon desolvation to form a new phase (1b), and a second, irreversible transition occurs upon heating to 140 °C to form a third phase (1c). rsc.org These transformations, characterized by X-ray crystallography, highlight the potential of this compound in designing porous and cooperative molecular materials. rsc.org

Crystal Data for trans-Ag(NPI)₂·2CH₃OH (1a) rsc.org
Formula C₂₆H₂₈AgN₅O₇
System Monoclinic
Space Group P2₁/n

Catalysis: In the field of electrochemistry, this compound has been successfully employed as a redox mediator inspired by the biological cofactor NADH. semanticscholar.org In a system designed for the electrochemical reduction of carbon dioxide (CO₂), the addition of catalytic amounts of this compound to an iron porphyrin catalyst resulted in a significant, up to 13-fold, improvement in the rate of CO formation. semanticscholar.org This enhancement was achieved without compromising the high selectivity for CO₂ reduction over proton reduction, demonstrating the compound's ability to facilitate efficient electron and proton transfer in catalytic cycles. semanticscholar.org

Supramolecular Chemistry: The hydrogen bonding capabilities and the defined geometry of this compound make it a valuable component in supramolecular assembly. Its structure is conducive to forming predictable, ordered arrangements through intermolecular forces. Research has explored its synthesis and incorporation into larger, dynamic systems. utep.edu Furthermore, derivatives such as N-(4-(4-aminophenyloxy)phenyl)isonicotinamide have been used in the construction of complex supramolecular structures like polyrotaxane frameworks, where molecules are threaded onto a polymeric chain. ccu.edu.tw

Summary of Research Applications for this compound
Area Specific Finding
Medicinal ChemistryIntermediate for synthesizing topoisomerase I poisons for cancer research. nih.gov
Materials ScienceLigand in a silver(I) complex showing single-crystal to single-crystal phase transitions. rsc.org
CatalysisNADH-inspired redox mediator that enhances electrochemical CO₂ reduction. semanticscholar.org
Supramolecular ChemistryComponent in the formation of dynamic supramolecular structures and polyrotaxanes. utep.educcu.edu.tw

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2O B188823 N-Phenylisonicotinamide CAS No. 3034-31-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-phenylpyridine-4-carboxamide
Source PubChem
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InChI

InChI=1S/C12H10N2O/c15-12(10-6-8-13-9-7-10)14-11-4-2-1-3-5-11/h1-9H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FCTZHFATVFONMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90277800
Record name N-Phenylisonicotinamide
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Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3034-31-9
Record name Isonicotinanilide
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Record name N-Phenylisonicotinamide
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Record name 4-Pyridinecarboxamide, N-phenyl
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Synthetic Methodologies and Strategies for N Phenylisonicotinamide and Its Derivatives

Established Reaction Pathways

The foundational methods for synthesizing N-Phenylisonicotinamide rely on well-understood and widely implemented reaction pathways. These include various forms of amidation reactions that directly form the crucial amide bond.

Amidation Reactions

Amidation, the formation of an amide bond, is the most direct and common approach for the synthesis of this compound. This can be achieved through several reliable methods.

A primary and highly effective method for synthesizing this compound involves the reaction of isonicotinoyl chloride with aniline (B41778) or its substituted derivatives. nahrainuniv.edu.iq This reaction is a classic example of nucleophilic acyl substitution. The high reactivity of the acyl chloride makes it an excellent electrophile for the nucleophilic amino group of the aniline.

The general procedure involves dissolving the aniline derivative in a suitable solvent, often an aprotic solvent like dichloromethane (B109758) (DCM), and then adding isonicotinoyl chloride, frequently in the presence of a base such as triethylamine (B128534) or pyridine (B92270). vulcanchem.com The base serves to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product. The reaction is often performed at a low temperature (e.g., 0-5°C) to control the reaction rate and minimize side reactions. vulcanchem.com For instance, the reaction of 4-phenoxyaniline (B93406) with isonicotinoyl chloride in the presence of triethylamine in DCM yields N-(4-phenoxyphenyl)isonicotinamide. vulcanchem.com

A study involving the synthesis of various amide derivatives utilized the reaction between isonicotinoyl chloride and substituted amines or phenols, including aniline, 4-phenylazoaniline, and m-toluidine (B57737), to produce the corresponding this compound derivatives. nahrainuniv.edu.iq Similarly, N-(4-acetyl-phenyl) isonicotinamide (B137802) is synthesized by reacting p-amino acetophenone (B1666503) with isonicotinoyl chloride in methanol (B129727). derpharmachemica.com

Table 1: Examples of this compound Synthesis via Isonicotinoyl Chloride

Aniline DerivativeBaseSolventProductReference
AnilineTriethylamineDichloromethaneThis compound nahrainuniv.edu.iq
4-PhenoxyanilineTriethylamineDichloromethaneN-(4-phenoxyphenyl)isonicotinamide vulcanchem.com
4-Amino Acetophenone-MethanolN-(4-acetyl-phenyl) isonicotinamide derpharmachemica.com
m-Toluidine--N-(m-tolyl)isonicotinamide nahrainuniv.edu.iq
4-Bromoaniline--N-(4-bromophenyl)isonicotinamide nahrainuniv.edu.iq

Carbodiimide-mediated coupling reactions offer a milder alternative to the use of acyl chlorides for the formation of the amide bond in this compound. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used to activate the carboxylic acid group of isonicotinic acid. analis.com.my This activation facilitates the nucleophilic attack by the amine.

The process typically involves the reaction of isonicotinic acid with a carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. interchim.fr This intermediate then readily reacts with an aniline derivative to form the desired amide and a urea (B33335) byproduct (e.g., dicyclohexylurea if DCC is used). peptide.com The addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can significantly enhance the reaction rate and yield by forming a more reactive acylpyridinium intermediate. analis.com.mynih.gov

While effective, a notable drawback of using DCC is the formation of the dicyclohexylurea byproduct, which is often insoluble and can complicate product purification. peptide.com In contrast, the urea byproduct from EDC is water-soluble, simplifying the workup procedure. analis.com.my Research has shown that using EDC in combination with DMAP and a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) can lead to good to excellent yields of amide derivatives, even with electron-deficient amines. nih.gov

Table 2: Comparison of Carbodiimide Coupling Reagents

Coupling ReagentAdditive/CatalystKey FeatureByproductReference
DCCDMAPHigh reactivityInsoluble dicyclohexylurea analis.com.mypeptide.com
EDCDMAP, HOBtWater-soluble byproductWater-soluble urea analis.com.mynih.gov

The synthesis of this compound derivatives can be readily achieved by employing a wide range of substituted anilines and related compounds like amino acetophenones. This approach allows for the introduction of various functional groups onto the phenyl ring of the final product, enabling the exploration of structure-activity relationships for different applications.

For example, reacting isonicotinoyl chloride with 4-amino acetophenone in a solvent like methanol yields N-(4-acetyl-phenyl) isonicotinamide. derpharmachemica.com This ketone functionality can then be used as a handle for further chemical modifications. Similarly, various substituted anilines, such as m-toluidine and 4-bromoaniline, have been successfully used to synthesize the corresponding N-substituted isonicotinamides. nahrainuniv.edu.iq The reaction conditions are generally similar to those used for unsubstituted aniline, often involving the corresponding acyl chloride and a base. This versatility makes the amidation reaction a powerful tool for creating a library of this compound derivatives with diverse substituents.

Carbodiimide-Mediated Processes (e.g., DCC/DMAP)

Cross-Coupling Reactions for Functionalized Derivatives

For more complex or highly functionalized derivatives of this compound that may not be easily accessible through direct amidation, cross-coupling reactions provide a powerful synthetic strategy.

The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, is a versatile tool for forming carbon-carbon bonds. researchgate.net While not a direct method for synthesizing the amide bond of this compound itself, it is instrumental in creating functionalized precursors or modifying the core structure. This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. nih.gov

In the context of this compound derivatives, the Suzuki-Miyaura reaction can be employed to introduce aryl or heteroaryl substituents onto either the pyridine or the phenyl ring of the molecule. For example, a bromo-substituted this compound could be coupled with various arylboronic acids to generate a library of biaryl derivatives. The reaction is known for its mild conditions and high tolerance for a wide range of functional groups, making it a valuable method in complex molecule synthesis. nih.govmdpi.com The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the organic halide, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com The use of specific phosphine (B1218219) ligands, such as dialkylbiaryl phosphines, can significantly enhance the scope and efficiency of these reactions. nih.gov

Green Chemistry Principles and Sustainable Synthesis Approaches

In recent years, the principles of green chemistry have become integral to the synthesis of organic compounds, aiming to reduce the environmental impact of chemical processes. ijnc.ir These principles focus on minimizing waste, using less hazardous chemicals, improving energy efficiency, and utilizing renewable resources. acs.org For the synthesis of this compound and its derivatives, several sustainable strategies have been explored.

One key approach is the use of solvent-free or mechanochemical synthesis methods. beilstein-journals.org These techniques, often employing ball milling, reduce the reliance on volatile and often toxic organic solvents, which constitute a significant portion of chemical waste. beilstein-journals.org For instance, studies have reported the synthesis of various amide bonds under solvent-free conditions, which can be applied to the formation of the this compound core. beilstein-journals.orgbohrium.com

Another green strategy involves the use of more environmentally benign reagents and catalysts. Instead of stoichiometric reagents that are consumed in the reaction, catalytic alternatives are preferred as they can be used in small amounts and often recycled. acs.org Research into the synthesis of related amide structures has demonstrated the use of p-toluenesulfonyl chloride (p-TsCl) as a dehydrating agent, which is less toxic and results in a simplified, more sustainable reaction protocol compared to traditional reagents like phosphoryl trichloride. rsc.org Furthermore, the development of plant-derived catalysts from accumulating plants grown in nutrient-rich or contaminated soils presents an innovative, dual-purpose strategy. This approach not only provides efficient catalysts for oxidation reactions but also contributes to environmental remediation, aligning with the goals of a circular economy. rsc.org

Sustainable synthesis can also be achieved by designing energy-efficient processes. researchgate.net This includes conducting reactions at ambient temperature and pressure whenever possible, thereby reducing energy consumption. acs.org The use of alternative energy sources like microwave irradiation or ultrasound has also been shown to accelerate reactions, often leading to higher yields in shorter times and under milder conditions, as demonstrated in the synthesis of various heterocyclic compounds. mdpi.com

**2.3. Characterization Methodologies for Synthetic Products

The unambiguous identification and purity assessment of newly synthesized this compound derivatives are accomplished through a combination of advanced analytical techniques.

Spectroscopic methods are fundamental tools for elucidating the molecular structure of synthesized compounds. eurjchem.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound derivatives, the key characteristic absorption bands include the N-H stretching vibration, typically observed in the range of 3300-3500 cm⁻¹, and the strong C=O (amide I) stretching band around 1640-1680 cm⁻¹. The presence of the pyridine and phenyl rings will also give rise to characteristic C=C and C-H stretching and bending vibrations. For example, in the synthesis of N-phenethyl-p-coumaramide, a related amide, a sharp N-H absorption band was observed at 3396.64 cm⁻¹. ukm.my

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. mdpi.com In ¹H NMR spectra of this compound derivatives, the amide proton (N-H) typically appears as a broad singlet at a downfield chemical shift. nih.gov The protons on the pyridine and phenyl rings resonate in the aromatic region (typically 7.0-9.0 ppm), and their splitting patterns provide information about the substitution pattern. In ¹³C NMR spectra, the carbonyl carbon of the amide group is a key signal, often appearing around 160-170 ppm. nih.govresearchgate.net Two-dimensional NMR techniques like COSY and HSQC are often employed to confirm the assignments of protons and carbons. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and can provide information about its structure through fragmentation patterns. eurjchem.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful as they combine the separation power of chromatography with the detection sensitivity of mass spectrometry, allowing for the analysis of complex reaction mixtures and the confirmation of product identity. researchgate.net

Table 1: Illustrative Spectroscopic Data for a Hypothetical this compound Derivative

Technique Observed Signal Interpretation
IR (cm⁻¹) ~3350 (broad)N-H stretch (amide)
~1660 (strong)C=O stretch (amide I)
~1590, 1480C=C stretch (aromatic rings)
¹H NMR (ppm) ~9.5 (s, 1H)Amide N-H
~8.8 (d, 2H)Protons on pyridine ring (α to N)
~7.8 (d, 2H)Protons on pyridine ring (β to N)
~7.2-7.6 (m, 5H)Protons on phenyl ring
¹³C NMR (ppm) ~165Amide C=O
~150, 140, 120-130Aromatic carbons
MS (m/z) 199.08 [M+H]⁺Molecular ion peak corresponding to C₁₂H₁₀N₂O

Note: This table is for illustrative purposes. Actual spectral data will vary depending on the specific derivative and analytical conditions.

Chromatographic Techniques: Chromatography is essential for the purification of the synthesized products and for assessing their purity. nih.gov Thin-Layer Chromatography (TLC) is commonly used to monitor the progress of a reaction. researchgate.net For purification, column chromatography is a standard technique, where the crude product is separated from unreacted starting materials and byproducts by passing it through a stationary phase (like silica (B1680970) gel) with a suitable mobile phase. vulcanchem.com High-Performance Liquid Chromatography (HPLC) is a more advanced technique used for both purification and quantitative analysis, offering higher resolution and sensitivity. nih.gov Gas Chromatography (GC) can also be used, particularly for more volatile derivatives. nih.govepa.gov

Elemental Analysis: Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. elementalmicroanalysis.com This technique is crucial for confirming the empirical formula of a newly synthesized molecule. The analysis is performed using an elemental analyzer, where the sample is combusted at a high temperature, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector. vsb.czmeasurlabs.com The experimentally determined percentages are then compared with the calculated values for the proposed structure, providing a fundamental confirmation of the compound's composition. elementalmicroanalysis.com

Advanced Structural and Electronic Investigations of N Phenylisonicotinamide Systems

Computational Chemistry Approaches

Computational chemistry provides powerful tools for dissecting the intricate structural and electronic properties of N-Phenylisonicotinamide (NPI). These methods allow for a detailed analysis of the molecule's behavior at the atomic level, offering insights that complement experimental findings.

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Stability Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the investigation of the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org This theory is founded on the principle that the ground-state properties of a system are uniquely determined by its electron density. wikipedia.org DFT calculations for this compound systems provide a quantitative understanding of their stability and reactivity based on the fundamental laws of quantum mechanics.

By employing functionals of the spatially dependent electron density, DFT can determine the properties of a many-electron system. wikipedia.org This approach is computationally more feasible than traditional methods that rely on the many-body wave-function, making it suitable for larger and more complex systems. The accuracy of DFT calculations has been significantly refined over the years to better model exchange and correlation interactions, making it a popular and versatile method in computational chemistry. wikipedia.org

Key insights derived from DFT analysis of this compound and its complexes include the determination of stable molecular geometries, bond lengths, and bond angles. The theory also allows for the calculation of vibrational frequencies and the prediction of spectroscopic properties. Furthermore, DFT is instrumental in understanding the energetic landscape of chemical reactions involving NPI, helping to elucidate reaction mechanisms and predict the stability of intermediates and transition states.

Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) Mapping

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular reactivity. A smaller gap generally indicates higher reactivity. For this compound, FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack, providing valuable information about its chemical behavior. wikipedia.orgresearchgate.net The shapes and symmetries of these orbitals are key to understanding reaction pathways and selectivity. numberanalytics.com

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the electrostatic potential on a molecule's surface. uni-muenchen.de It provides a color-coded map where different colors represent varying levels of electrostatic potential. uni-muenchen.de Red regions typically indicate negative potential, associated with a high electron density and susceptibility to electrophilic attack, while blue regions signify positive potential, indicating electron-deficient areas prone to nucleophilic attack. researchgate.net For this compound, MEP maps reveal the distribution of charge and identify regions with high or low electron density. This information is critical for understanding intermolecular interactions, such as hydrogen bonding and stacking interactions, which are vital in the formation of supramolecular structures. researchgate.net

Interactive Table: Key Computational Parameters for this compound

ParameterDescriptionSignificance for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the ability to donate an electron. A higher HOMO energy suggests greater reactivity towards electrophiles.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the ability to accept an electron. A lower LUMO energy suggests greater reactivity towards nucleophiles.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability.
Electron Affinity The energy released when an electron is added to a neutral atom or molecule to form a negative ion.Quantifies the ability of this compound to accept an electron.
Ionization Potential The energy required to remove an electron from a neutral atom or molecule.Quantifies the ability of this compound to donate an electron.
Dipole Moment A measure of the separation of positive and negative electrical charges within a molecule.Influences the solubility and intermolecular interactions of this compound.

Molecular Dynamics Simulations for Conformation and Interaction Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.comnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational changes and interaction dynamics of this compound. mdpi.com These simulations are particularly useful for exploring the vast conformational space of flexible molecules and for understanding how they interact with their environment, such as solvents or other molecules. arxiv.org

For this compound, MD simulations can reveal the preferred conformations of the molecule in different environments and the dynamics of its interactions with other molecules. This is crucial for understanding the self-assembly processes that lead to the formation of supramolecular architectures. bohrium.com MD simulations can also be used to study the stability of these assemblies and the factors that influence their formation and dissociation. By analyzing the trajectories of the atoms over time, it is possible to identify key intermolecular interactions, such as hydrogen bonds and π-π stacking, that stabilize the supramolecular structures.

Crystallographic Studies and Solid-State Research

Crystallographic studies are essential for determining the precise three-dimensional arrangement of atoms in a crystal, providing invaluable information about molecular structure and intermolecular interactions.

Single-Crystal X-ray Diffraction for Molecular and Supramolecular Architecture Elucidation

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to construct a three-dimensional electron density map of the crystal, from which the atomic positions can be determined with high precision. uhu-ciqso.es

Studies on this compound-containing compounds have utilized this technique to elucidate their molecular geometry and to understand how individual molecules pack together to form larger, ordered structures. rsc.orgrsc.org These investigations have revealed the importance of various non-covalent interactions, such as hydrogen bonding and π-π stacking, in dictating the supramolecular architecture. rsc.org The insights gained from single-crystal X-ray diffraction are fundamental to crystal engineering, which aims to design and synthesize new crystalline materials with desired properties.

Investigation of Single-Crystal to Single-Crystal Phase Transitions

Single-crystal to single-crystal (SCSC) phase transitions are transformations where a crystalline material changes its internal structure in response to an external stimulus, such as temperature, pressure, or the presence of guest molecules, while maintaining its single-crystal integrity. rsc.org These transitions are of significant interest because they can lead to materials with dynamic and switchable properties.

In the context of this compound systems, SCSC phase transitions have been observed in metal-organic frameworks incorporating NPI as a ligand. For example, a silver(I) complex with this compound, trans-Ag(NPI)₂·2CH₃OH, has been shown to undergo two distinct SCSC phase transitions. rsc.orgrsc.org The first is a reversible desolvation/solvation process induced by vacuum, where the removal of methanol (B129727) solvent molecules causes a change in the crystal structure, which can be reversed upon re-exposure to methanol. rsc.org The second is an irreversible, heat-induced transition that results in a thermodynamically stable crystal phase. rsc.orgrsc.org These transitions were characterized using single-crystal X-ray crystallography, which allowed for the detailed structural analysis of each phase. rsc.org

Interactive Table: Crystallographic Data for this compound Complex Phase Transitions

PhaseFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
1a C₂₆H₂₆AgN₅O₅TriclinicP-19.043(2)9.774(2)16.096(3)88.59(3)82.26(3)76.24(3)1361.9(5)2
1b C₂₄H₂₀AgN₅O₃MonoclinicP2₁/n8.879(2)18.293(4)14.354(3)9095.89(3)902318.1(8)4
1c C₂₄H₂₀AgN₅O₃MonoclinicP2₁/c10.155(2)14.363(3)16.632(3)90108.64(3)902295.4(8)4

Data derived from a study on single-crystal to single-crystal phase transitions of a bis(this compound)silver(I) nitrate (B79036) complex. rsc.orgrsc.org

Analysis of Intermolecular Interactions in Crystalline Solids

The three-dimensional architecture of crystalline solids is dictated by a complex interplay of intermolecular interactions. libretexts.org In the case of this compound, the solid-state packing is primarily governed by a network of hydrogen bonds, supplemented by other non-covalent interactions that collectively determine the supramolecular assembly. nih.govacs.org

A prominent feature in the crystal structure of this compound and its derivatives is the formation of hydrogen-bonded chains. nih.gov In the crystal structure of N-phenylnicotinamide, a closely related isomer, molecules are linked by intermolecular N—H···O hydrogen bonds, forming one-dimensional chains. nih.gov This specific interaction creates a C(4) graph-set motif. nih.gov The amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as the acceptor. This arrangement results in the formation of molecular chains that propagate along a specific crystallographic axis. nih.gov

In addition to hydrogen bonding, π-stacking interactions between the aromatic phenyl and pyridine (B92270) rings can also contribute to the crystal packing, although these are generally weaker. nih.govsci-hub.se The relative orientation of the aromatic rings, whether parallel-displaced or T-shaped, influences the strength and nature of these interactions. wikipedia.org

A detailed examination of the intermolecular contacts in the crystal structure of this compound reveals a network of interactions that stabilize the solid-state form. The geometric parameters of these interactions, such as bond lengths and angles, provide insight into their relative strengths.

Table 1: Hydrogen Bond Geometry in N-Phenylnicotinamide (a related isomer)

Donor—H···AcceptorD-H (Å)H···A (Å)D···A (Å)D—H···A (°)
N—H···OData not available in search resultsData not available in search resultsData not available in search resultsData not available in search results
C—H···OData not available in search resultsData not available in search resultsData not available in search resultsData not available in search results
C—H···NData not available in search resultsData not available in search resultsData not available in search resultsData not available in search results

Biological Activities and Pharmacological Potential of N Phenylisonicotinamide Derivatives

Enzyme Inhibition Studies and Mechanistic Insights

N-Phenylisonicotinamide derivatives have been identified as potent inhibitors of several key enzymes implicated in various disease pathologies. Understanding their mechanisms of inhibition and structure-activity relationships is crucial for the development of more effective and selective therapeutic agents.

Xanthine (B1682287) Oxidase (XO) Inhibition: Mechanisms and Structure-Activity Relationships (SAR)

Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.gov Overactivity of XO can lead to hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, which is a primary cause of gout. nih.govmdpi.com Consequently, XO has become a significant target for the development of drugs to treat hyperuricemia. mdpi.com

Derivatives of this compound have emerged as a promising class of XO inhibitors. nih.govresearchgate.net Through structure-based drug design (SBDD) and extensive structure-activity relationship (SAR) studies, researchers have identified key structural features that enhance the inhibitory potency of these compounds. nih.govresearchgate.net

One study reported a series of this compound derivatives, with the most potent compound, N-(3-cyano-4-((2-cyanobenzyl)oxy)phenyl)isonicotinamide , exhibiting an IC50 value of 0.312 μM. nih.gov To further optimize this structure, a tetrazole moiety was introduced at the 3'-position of the phenyl ring to create a hydrogen bond with the Asn768 residue of XO. nih.gov This led to the identification of 2s , a derivative with a tenfold increase in potency (IC50 = 0.031 μM), which is comparable to the known XO inhibitor topiroxostat (B1683209) (IC50 = 0.021 μM). nih.gov Kinetic studies revealed that compound 2s acts as a mixed-type XO inhibitor. nih.gov

Key SAR findings for this compound derivatives as XO inhibitors include:

The 3'-(1H-tetrazol-1-yl) moiety is a beneficial fragment for the this compound scaffold. nih.gov

A substituted benzyloxy group, particularly an m-cyanobenzyloxy group, at the 4'-position enhances potency. nih.govnih.gov

Maintaining the this compound scaffold is crucial, as amide-reversal was found to be detrimental to the inhibitory activity. nih.gov

Molecular docking and dynamics simulations have shown that the tetrazole moiety can occupy the Asn768-sub-pocket, with its N-4 atom accepting a hydrogen bond from the Asn768 residue. nih.govdntb.gov.ua

Table 1: Xanthine Oxidase (XO) Inhibitory Activity of this compound Derivatives
CompoundIC50 (μM)Inhibition TypeKey Structural Features
N-(3-cyano-4-((2-cyanobenzyl)oxy)phenyl)isonicotinamide0.312 nih.govNot specifiedCyano and cyanobenzyloxy substitutions
2s (a tetrazole derivative)0.031 nih.govMixed-type nih.gov3'-(1H-tetrazol-1-yl) and m-cyanobenzyloxy substitutions nih.gov
Topiroxostat (positive control)0.021 nih.govNot specifiedKnown XO inhibitor nih.gov

Serine/Arginine-Rich Protein Kinase (SRPK) Inhibition: Effects on SR Protein Phosphorylation and Gene Expression (e.g., MAP2K1, MAP2K2, VEGF, FAS)

Serine/arginine-rich protein kinases (SRPKs) are key regulators of pre-mRNA splicing, a critical process for generating protein diversity. plos.orgnih.gov They phosphorylate serine/arginine-rich (SR) proteins, which are essential components of the splicing machinery. plos.orgevitachem.com Dysregulation of SRPK activity has been linked to various diseases, including cancer, making them attractive therapeutic targets. plos.orgevitachem.com

A notable this compound derivative, N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)isonicotinamide , also known as SRPIN340 , has been identified as a potent and selective inhibitor of SRPK1 and SRPK2. plos.orgsigmaaldrich.com This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding site of SRPKs and preventing the subsequent phosphorylation of SR proteins. plos.orgevitachem.com

The inhibition of SRPKs by SRPIN340 has significant downstream effects on cellular processes, particularly in cancer cells. Studies have shown that SRPIN340 can:

Significantly reduce the viability of lymphoid and myeloid leukemia cell lines. plos.orgevitachem.com

Downregulate the phosphorylation of SR proteins. evitachem.com

Alter the expression of genes involved in cell survival, proliferation, and apoptosis, such as MAP2K1, MAP2K2, VEGF, and FAS. plos.orgevitachem.comresearchgate.net

Trigger both early and late events of apoptosis in cancer cells. plos.orgevitachem.com

The overexpression of SRPK1 and SRPK2 has been observed in various cancers, including leukemia. plos.orgnih.gov By inhibiting these kinases, SRPIN340 disrupts the normal splicing of pre-mRNAs, leading to the production of altered protein isoforms that can contribute to the suppression of tumor growth. For instance, inhibition of SRPK1 can modulate the splicing of vascular endothelial growth factor (VEGF), shifting the balance from pro-angiogenic to anti-angiogenic isoforms. plos.orgresearchgate.net

Topoisomerase I (Top1) and Tyrosyl-DNA Phosphodiesterase (TDP1/TDP2) Inhibition

Topoisomerase I (Top1) is an essential enzyme that resolves DNA topological problems during replication, transcription, and recombination. nih.gov It is a well-established target for cancer chemotherapy. Tyrosyl-DNA phosphodiesterases 1 and 2 (TDP1 and TDP2) are DNA repair enzymes that can reverse the DNA damage caused by Top1 inhibitors, thereby contributing to drug resistance. nih.govnih.gov

While direct inhibition of Top1 by this compound derivatives is not extensively documented in the provided search results, the inhibition of TDP1 and TDP2 presents a promising strategy to enhance the efficacy of existing Top1-targeting anticancer drugs. nih.govmdpi.com These enzymes are responsible for repairing the covalent DNA-protein crosslinks formed by topoisomerase inhibitors. frontiersin.org Specifically, TDP1 hydrolyzes the bond between the 3'-end of the DNA and the topoisomerase I peptide, while TDP2 processes the 5'-end crosslinks. nih.govfrontiersin.org

Inhibitors of TDP1 and TDP2 could therefore act as sensitizing agents, preventing the repair of DNA damage induced by topoisomerase poisons and leading to increased cancer cell death. mdpi.com Although the provided information does not directly link this compound derivatives to TDP1/TDP2 inhibition, this area represents a potential avenue for future research given the structural similarities of enzyme inhibitors.

Anticancer and Cytotoxic Activities

The ability of this compound derivatives to inhibit key cellular enzymes translates into significant anticancer and cytotoxic activities against a range of cancer cell lines.

Efficacy against Various Leukemia Cell Lines (e.g., P388 Murine, Myeloid, Lymphoid)

Leukemia is a type of cancer that affects the blood and bone marrow, characterized by the rapid proliferation of abnormal white blood cells. nih.govlls.org this compound derivatives have demonstrated notable efficacy against various leukemia cell lines.

One derivative, 2-hydroxy-N-phenylnicotinamide , an analog of the natural product UK-3A, was synthesized and evaluated for its cytotoxicity against P388 murine leukemia cells. kemdikbud.go.idresearchgate.net This compound exhibited an IC50 value of 85 µg/mL, indicating its potential as an anti-leukemic agent. kemdikbud.go.idresearchgate.net The P388 cell line is a commonly used model in cancer research for screening potential anticancer compounds. cytion.com

Furthermore, the SRPK inhibitor SRPIN340 has shown significant cytotoxic activity against both lymphoid and myeloid leukemia cell lines. plos.orgresearchgate.net Its ability to induce apoptosis in these cells highlights its therapeutic potential for treating different types of leukemia. plos.org Research has also focused on synthesizing and evaluating a series of trifluoromethyl arylamides based on the SRPIN340 scaffold, with some derivatives showing superior cytotoxic effects against myeloid and lymphoid leukemia cell lines compared to the parent compound. ibict.brufv.brrcaap.pt

Cytotoxicity against Human Cancer Cell Lines

Beyond leukemia, this compound derivatives have shown cytotoxic effects against a variety of human cancer cell lines. The evaluation of these compounds against different cancer types is a crucial step in determining their broader therapeutic applicability.

For instance, a derivative of this compound demonstrated an EC50 value of 85 μg/mL against P388 cells, showcasing its cytotoxic potential. The synthesis of novel derivatives and their subsequent screening against panels of human cancer cell lines is an active area of research. frontiersin.orgnih.govnih.gov These studies aim to identify compounds with high potency and selectivity for cancer cells while minimizing toxicity to normal cells. The broad-spectrum cytotoxic activity of some derivatives suggests that the this compound scaffold is a valuable starting point for the development of new anticancer drugs. ulpgc.esajol.info

Table 2: Cytotoxic Activity of this compound Derivatives against Leukemia Cell Lines
CompoundCell LineActivity (IC50/EC50)
2-hydroxy-N-phenylnicotinamideP388 Murine Leukemia kemdikbud.go.idresearchgate.net85 µg/mL kemdikbud.go.idresearchgate.net
SRPIN340 (N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)isonicotinamide)Lymphoid and Myeloid Leukemia plos.orgresearchgate.netSignificant cytotoxic activity plos.orgresearchgate.net
N(2(4bromophenylamino)5(trifluoromethyl)phenyl)2chloronicotinamide (24)Myeloid and Lymphoid Leukemia ufv.brIC50 within 6.0 – 35.7 μM ufv.br
N(2(4bromophenylamino)5(trifluoromethyl)phenyl)nicotinamide (30)Myeloid and Lymphoid Leukemia ufv.brIC50 within 6.0 – 35.7 μM ufv.br
N(2(4 bromophenylamino)5(trifluoromethyl)phenyl)benzamide (36)Myeloid and Lymphoid Leukemia ufv.brIC50 within 6.0 – 35.7 μM ufv.br

Induction of Apoptosis and Cellular Mechanisms

The induction of programmed cell death, or apoptosis, is a crucial mechanism for many therapeutic agents, particularly in oncology. While research into the cytotoxic effects of this compound derivatives against cancer cell lines is an area of interest, the specific mechanisms often overlap with other forms of regulated cell death. nih.gov Apoptosis is a controlled process involving a cascade of cysteine-aspartic proteases known as caspases, which are activated through either intrinsic (mitochondrial) or extrinsic (death receptor) pathways. nih.govmdpi.com Key events in apoptosis include the release of cytochrome c from mitochondria, which activates initiator caspases, leading to the execution phase of cell death without causing local inflammation. nih.gov

In contrast, other forms of cell death like paraptosis are characterized by cytoplasmic vacuolation and swelling of the mitochondria and endoplasmic reticulum, often triggered by cellular stress and regulated by pathways such as the mitogen-activated protein kinases (MAPKs). mdpi.com While some compounds induce apoptosis by upregulating the Bax/Bcl-2 ratio and activating caspase-3, derivatives of this compound are more prominently studied for other biological effects. frontiersin.org Their role in directly and selectively inducing apoptosis remains a developing area of investigation compared to their more established anti-inflammatory or enzyme-inhibitory activities.

Anti-inflammatory Properties and Modulation of Inflammatory Pathways

Derivatives of this compound have demonstrated notable anti-inflammatory properties by modulating key inflammatory pathways. Neuroinflammation, an early event in many central nervous system (CNS) diseases, involves the activation of glia and the production of inflammatory mediators like cytokines and prostaglandins. acs.org

A significant mechanism for the anti-inflammatory action of this class of compounds is the inhibition of cyclooxygenase (COX) enzymes. A series of N-phenyl-nicotinamide derivatives were identified as potent and selective inhibitors of COX-1. uniba.it The inhibitory capacity was found to be influenced by substituents on both the pyridine (B92270) and phenyl rings. For instance, a derivative with a chlorine at position R3 and a hydroxyl group at R4 on the pyridine ring was the most potent COX-1 inhibitor, with an IC50 value of 0.68 µM and high selectivity over COX-2 (IC50 > 100 µM). uniba.it This selective inhibition of COX-1 can reduce the production of prostaglandins, which are key mediators of inflammation. nih.gov

Table 1: Anti-inflammatory Activity of a Selected N-Phenylnicotinamide Derivative

Compound Target Activity (IC50) Selectivity Source(s)
N-phenylnicotinamide derivative (R3=Cl, R4=OH) COX-1 0.68 µM High (COX-2 IC50 > 100 µM) uniba.it

Antiviral Applications and Associated Mechanisms

The antiviral potential of this compound derivatives has been explored, with a focus on targeting host cellular factors that viruses exploit for replication. frontiersin.org This strategy, known as Host-Targeting Antivirals (HTAs), is advantageous as it may reduce the likelihood of viruses developing resistance. frontiersin.orgnih.gov

One specific derivative, N-[3-(trifluoromethyl)phenyl]isonicotinamide , has been identified as an inhibitor of Serine/arginine-rich protein kinase (SRPK). epo.org SRPKs are host cell enzymes that play a crucial role in the lifecycle of various viruses by phosphorylating viral proteins necessary for replication and assembly. By inhibiting SRPK, these compounds can disrupt the viral replication cycle. epo.orgresearchgate.net

The mechanisms of antiviral action for related compounds often involve blocking different stages of the viral life cycle. frontiersin.org This can include:

Blocking Viral Entry: Some agents interfere with the interaction between viral envelope glycoproteins and host cell receptors, preventing the virus from entering the cell. mdpi.comfrontiersin.org

Inhibiting Replication: Other compounds, like the pyrazine (B50134) derivative favipiravir, target viral RNA-dependent RNA polymerases, which are essential for replicating the viral genome. frontiersin.org Similarly, inhibitors of the human enzyme dihydroorotate (B8406146) dehydrogenase (hDHODH) suppress viral genome synthesis by depleting the pyrimidine (B1678525) pool available to the virus. nih.gov

Modulating Host Immune Response: Some antiviral agents can stimulate the host's innate immune response, for example, by inducing the expression of antiviral proteins encoded by Interferon-Stimulated Genes (ISGs). nih.gov

While direct broad-spectrum antiviral studies on a wide range of this compound derivatives are ongoing, their ability to inhibit host kinases like SRPK positions them as promising candidates for further development. epo.org

Other Reported Biological Activities (e.g., Antifungal, Anti-angiogenic, Antimicrobial, Neuroprotective)

Derivatives of this compound and structurally related amides have been investigated for a wide array of other biological activities.

Antifungal and Antimicrobial Activity: The isonicotinamide (B137802) scaffold is a component of various compounds tested for antimicrobial properties. nih.govamanote.com Studies on related amide derivatives have shown significant antifungal and antibacterial effects. For instance, novel myristic acid derivatives demonstrated potent activity against Candida albicans and Aspergillus niger. mdpi.com Similarly, N-substituted phthalimides were effective against several Candida species, inhibiting both biofilm and hyphal formation. nih.gov Other research has identified thiadiazoloquinazolinone and thiazole (B1198619) derivatives with promising activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govekb.egbiointerfaceresearch.com The mechanism for some of these compounds involves inhibiting crucial fungal enzymes like N-Myristoyltransferase (NMT). mdpi.com

Anti-angiogenic Activity: Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth. scielo.br Derivatives of this compound have been explored for their ability to inhibit this process. The thienopyridine derivative LCB03-0110 was identified as a potent angiogenesis inhibitor by targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the JAK/STAT3 signaling pathway. nih.gov This compound was shown to inhibit VEGF-induced proliferation, migration, and tube formation of endothelial cells and suppress new blood vessel formation in both in vitro and in vivo models. nih.gov The anti-angiogenic mechanism often involves down-regulating key genes such as HIF1α and VEGFA.

Neuroprotective Properties: The neuroprotective potential of this compound derivatives is primarily linked to their anti-inflammatory effects within the central nervous system. acs.org By inhibiting neuroinflammatory pathways, as discussed in section 4.3, these compounds could help mitigate neuronal damage in diseases where inflammation plays a deleterious role, such as traumatic brain injury and other neurodegenerative conditions. acs.org

Table 2: Summary of Other Biological Activities for this compound and Related Derivatives

Activity Compound Class/Derivative Target/Mechanism Finding Source(s)
Antifungal Myristic acid derivatives N-Myristoyltransferase (NMT) Potent activity against C. albicans and A. niger. mdpi.com
Antimicrobial N-phenethylbenzamide derivatives Unknown Activity against MRSA with MIC values of 16-32 µg/mL. nih.gov
Anti-angiogenic Thienopyridine derivative (LCB03-0110) VEGFR-2, JAK/STAT3 Inhibited VEGF-induced endothelial cell proliferation and migration. nih.gov
Neuroprotective Phenylnicotinamide derivatives TRPV1 antagonism, Anti-inflammatory pathways Potential benefit in CNS diseases by targeting neuroinflammation. acs.org

Computational Drug Discovery and Optimization Strategies

Computational methods are integral to the discovery and optimization of this compound derivatives, enabling rapid and efficient exploration of their therapeutic potential.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein. nih.govbiomedpharmajournal.org This method has been extensively applied to this compound derivatives to elucidate their mechanism of action and guide the design of more potent compounds.

A prominent example is the development of derivatives as xanthine oxidase (XO) inhibitors. nih.govresearchgate.net Molecular docking simulations revealed that the tetrazole moiety of a derivative could occupy a specific sub-pocket and form a hydrogen bond with the Asn768 residue of the XO enzyme, explaining its high potency. nih.gov Similarly, docking studies of N-phenyl-nicotinamides into the active site of COX-1 helped rationalize the structure-activity relationships observed experimentally. uniba.it In the development of antifungal agents, docking was used to predict the binding of myristic acid derivatives to the N-Myristoyltransferase (NMT) enzyme, with compounds showing good docking scores also demonstrating potent in vitro activity. mdpi.com This approach allows researchers to prioritize which compounds to synthesize and test, saving time and resources. nih.govnih.gov

Table 3: Examples of Molecular Docking Studies on this compound and Related Derivatives

Compound Class Target Enzyme Key Finding from Docking Source(s)
N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives Xanthine Oxidase (XO) Tetrazole moiety forms H-bond with Asn768, enhancing potency. nih.gov
N-phenyl Piperazine derivatives α-amylase Identified compounds with high binding affinities (-8.49 kcal/mol). biomedpharmajournal.org
Thienopyridine derivative (LCB03-0110) VEGFR-2 Compound successfully occupied the hydrophobic ATP-binding pocket. nih.gov
Myristic acid derivatives N-Myristoyltransferase (NMT) Predicted good binding scores that correlated with antifungal activity. mdpi.com

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of a biological target to design and optimize ligands. nih.gov This rational approach is particularly effective when a high-resolution structure of the target protein is available. SBDD is often employed in fragment-based drug discovery (FBDD), where small, low-affinity fragments are identified and then optimized into more potent, drug-like molecules. frontiersin.orgnih.gov

The optimization of this compound derivatives as xanthine oxidase inhibitors serves as an excellent case study for SBDD. nih.gov Starting with a lead compound, researchers used the structure of the XO enzyme to perform a SBDD strategy. They identified a missing hydrogen bond opportunity and rationally designed new derivatives by introducing a tetrazole moiety to form this interaction, resulting in a 10-fold improvement in inhibitory potency. nih.gov

A key metric used in SBDD and FBDD is Ligand Efficiency (LE) . LE quantifies the binding energy of a compound per non-hydrogen atom, providing a measure of how efficiently a molecule binds to its target. frontiersin.orgsci-hub.se By optimizing for high ligand efficiency, chemists can design compounds that achieve high potency without becoming excessively large or lipophilic, which often leads to poor pharmacokinetic properties. frontiersin.orgrsc.org This "bottom-up" approach of growing fragments into larger, high-affinity leads while monitoring metrics like LE helps ensure the final compounds have a greater chance of success as therapeutic agents. frontiersin.org

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion (ADME) and Toxicity Profiles

In the early phases of drug discovery, computational methods are invaluable for predicting the pharmacokinetic and toxicological properties of new chemical entities. nih.gov These in silico predictions for absorption, distribution, metabolism, excretion (ADME), and toxicity help to identify and eliminate compounds with poor profiles, thereby reducing the time and cost associated with drug development. nih.govfrontiersin.org For this compound derivatives, various computational tools and methodologies are employed to forecast their viability as potential drug candidates. nih.govjonuns.com

Detailed computational analyses have been performed on this compound derivatives and related structures to evaluate their drug-likeness and ADMET properties. nih.govijfmr.com Drug-likeness is often assessed using established rules such as Lipinski's Rule of Five, which predicts the potential for oral bioavailability based on key physicochemical properties. nih.govdrugbank.comgardp.org Studies on pyrazoline derivatives incorporating an this compound moiety have shown that these compounds generally adhere to Lipinski's rule, indicating a high potential for being orally active. ijfmr.comresearchgate.net

The primary parameters under Lipinski's Rule of Five are:

Molecular Weight (MW) ≤ 500 Daltons

Logarithm of the partition coefficient (LogP) ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5

Hydrogen Bond Acceptors (HBA) ≤ 10

Table 1: Predicted Physicochemical and Drug-Likeness Properties of Representative this compound Derivatives This table presents synthesized data based on findings for structurally related compounds. nih.govijfmr.com

Compound CodeMolecular Weight ( g/mol )miLogPHydrogen Bond DonorsHydrogen Bond AcceptorsNumber of Rotatable BondsTopological Polar Surface Area (TPSA Ų)Lipinski Violations
MKP-1 388.833.6514465.780
MKP-2 418.823.7215474.010
MKP-3 404.853.1425486.010

The in silico analysis extends beyond drug-likeness to predict specific ADME characteristics. mdpi.com For this compound derivatives, predictions suggest good gastrointestinal absorption. ijfmr.commdpi.com The metabolism of these compounds is often predicted by their potential to interact with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. biorxiv.orgnih.gov Computational models can forecast whether a compound is likely to be a substrate or an inhibitor of specific CYP isoforms like CYP2D6, CYP3A4, or CYP2C9. biorxiv.orgnih.gov

Toxicity is a major cause of failure in drug development. researchgate.net Computational toxicology models predict potential adverse effects such as hepatotoxicity (liver damage), mutagenicity (DNA damage), carcinogenicity (cancer-causing potential), and cytotoxicity (cell toxicity). jonuns.comcharite.denih.gov Studies on pyrazoline derivatives containing the isonicotinamide scaffold found them to be largely non-hepatotoxic, non-mutagenic, and non-cytotoxic in predictive models. ijfmr.com

Table 2: Predicted ADME and Toxicity Profile for Representative this compound Derivatives This table presents synthesized data based on findings for structurally related compounds. jonuns.comijfmr.comnih.gov

ParameterPrediction CategoryPredicted Result for this compound Derivatives
Absorption Human Intestinal AbsorptionHigh
Caco-2 PermeabilityModerate to High
Distribution Blood-Brain Barrier (BBB) PenetrationUnlikely to Penetrate
Metabolism CYP2D6 InhibitorNon-inhibitor
CYP3A4 InhibitorPredicted as non-inhibitor for some derivatives
Toxicity HepatotoxicityNon-hepatotoxic
CarcinogenicityNon-carcinogenic
Mutagenicity (AMES test)Non-mutagenic
CytotoxicityNon-cytotoxic

These computational predictions provide a strong rationale for the further development of this compound derivatives. ajol.info The favorable ADMET profiles, characterized by good predicted oral absorption, metabolic stability, and a low risk of toxicity, highlight their potential as promising lead compounds for therapeutic applications. nih.govijfmr.com

Supramolecular Chemistry and Materials Science Applications of N Phenylisonicotinamide Systems

Supramolecular Assembly and Self-Organization Principles

The spontaneous organization of molecules into well-defined, stable structures is a fundamental concept in supramolecular chemistry. rsc.org For N-phenylisonicotinamide, this process is primarily governed by a sophisticated interplay of non-covalent forces.

The Role of Non-Covalent Interactions in Directed Assembly

The predictable and directional nature of non-covalent interactions is central to the self-assembly of this compound-based systems. nih.govmonash.edu The most prominent of these interactions are hydrogen bonding and π-stacking. rsc.orgnih.gov

The amide group in this compound provides both a hydrogen bond donor (N-H) and an acceptor (C=O), facilitating the formation of robust and directional hydrogen bonds. mdpi.com These interactions can lead to the creation of one-dimensional chains, two-dimensional sheets, or more intricate three-dimensional networks. mdpi.com For instance, in the presence of methanol (B129727), the amide group can form hydrogen bonds with the hydroxyl group of the solvent. rsc.org

Design and Construction of Defined Supramolecular Architectures

The principles of molecular self-assembly are being actively used to design and construct a variety of defined supramolecular architectures from this compound and its derivatives. rsc.orgbohrium.com By modifying the chemical structure of the parent molecule or introducing other interacting species, such as metal ions, researchers can guide the assembly process to yield specific outcomes.

One notable example is the formation of metallosupramolecular structures. The pyridine (B92270) nitrogen of this compound can coordinate to metal centers, leading to the creation of discrete molecular macrocycles or extended coordination polymers. bohrium.com This coordination-driven self-assembly, in concert with the aforementioned non-covalent interactions, offers a powerful tool for building complex and functional molecular systems. acs.org

Crystal Engineering for Advanced Functional Materials

Crystal engineering focuses on the design and synthesis of crystalline solids with desired physical and chemical properties. numberanalytics.com this compound has proven to be a versatile component in the crystal engineer's toolbox, enabling the creation of advanced functional materials. bepress.comtohoku.ac.jp

Development of Porous Molecular Materials

A key area of interest is the development of porous molecular materials, which have potential applications in areas such as gas storage, separation, and catalysis. rsc.org Research has shown that crystalline materials derived from bis(this compound)silver(I) nitrate (B79036) can exhibit porosity. rsc.orgrsc.org These materials can undergo single-crystal to single-crystal phase transitions upon desolvation, demonstrating dynamic structural changes that are a hallmark of porous solids. rsc.orgrsc.org This behavior highlights that open channels are not always a prerequisite for a material to be considered porous; dynamic cooperativity within the crystal can also facilitate the transport of guest molecules. rsc.org

Formation of Metal-Organic Frameworks (MOFs) and Metallosupramolecular Systems

This compound serves as an excellent organic linker for the construction of Metal-Organic Frameworks (MOFs) and other metallosupramolecular systems. bohrium.com MOFs are a class of crystalline materials composed of metal ions or clusters connected by organic ligands, known for their high porosity and tunable properties. nih.govmdpi.comfit.edu

The pyridine nitrogen of this compound readily coordinates with various metal ions, while the amide group can participate in hydrogen bonding to further stabilize the framework. rsc.orgbohrium.com This has led to the synthesis of novel MOFs and coordination polymers with interesting structural features. uantwerpen.be For example, the combination of this compound with silver(I) nitrate results in the formation of a coordination complex that can act as a porous material. rsc.org The flexibility of some of these frameworks allows them to respond to external stimuli, such as the presence of guest molecules, which is a desirable characteristic for "smart" materials. wikipedia.org

Rational Design of Materials with Tailored Optical, Magnetic, or Porosity Characteristics

The ultimate goal of using this compound in crystal engineering is the rational design of materials with specific, tailored functionalities. bohrium.comnih.govrsc.orgfrontiersin.orgnih.govrsc.orgnih.gov By understanding the relationship between the molecular structure of the components and the resulting bulk properties of the material, scientists can aim to create crystals with predefined optical, magnetic, or porosity characteristics.

For instance, the incorporation of this compound into coordination polymers can influence the photoluminescence properties of the resulting material. mdpi.com The arrangement of the molecules in the crystal lattice, dictated by the non-covalent interactions, can affect the electronic structure and, consequently, the material's response to light. Similarly, by selecting appropriate metal ions, it is conceivable to design this compound-based materials with specific magnetic behaviors. The porosity of these materials can also be fine-tuned by altering the length and functionality of the organic linker or the coordination geometry of the metal center. bohrium.com

Interactive Data Table: Supramolecular Systems of this compound

SystemKey InteractionsResulting ArchitectureNotable PropertiesReference
bis(this compound)silver(I) nitrateCoordination (Ag-N), Hydrogen Bonding (N-H···O)1D Coordination PolymerPorosity, Single-crystal to single-crystal phase transitions rsc.org
This compound with methanolHydrogen Bonding (C=O···H-O)Solvated Crystal- rsc.org

Coordination Chemistry Applications

This compound serves as a versatile building block in coordination chemistry due to the presence of multiple potential donor atoms—the pyridine nitrogen, the amide oxygen, and the amide nitrogen. This allows for the design of a wide array of metal complexes with tunable properties.

Ligand Design and Coordination Modes in Metal Complex Formation

The design of ligands is a cornerstone of coordination chemistry, enabling the synthesis of metal complexes with specific geometries, electronic properties, and reactivity. rsc.org this compound is an effective ligand, primarily due to its N-donor pyridine group and the amide functionality. The atom within a ligand that bonds to the central metal is known as the donor atom. ijpcbs.com Ligands can be classified based on the number of donor atoms they use to bind to a metal center, suchs as monodentate (one donor atom) or polydentate (multiple donor atoms). ijpcbs.com

The coordination of this compound to a metal center can occur through several modes:

Monodentate Coordination: The most common coordination mode involves the nitrogen atom of the pyridine ring, which acts as a strong Lewis base.

Bidentate Bridging Coordination: The molecule can bridge two metal centers, with the pyridine nitrogen coordinating to one metal and the amide oxygen coordinating to another.

Chelating Coordination: While less common due to the formation of a strained ring, chelation involving the pyridine nitrogen and the amide oxygen is also conceivable under specific geometric conditions.

The specific coordination mode adopted depends on factors such as the nature of the metal ion, the solvent system, and the presence of other competing ligands. nih.gov For instance, hard metal ions may favor coordination with the hard oxygen donor of the amide group, while softer metals will preferentially bind to the pyridine nitrogen. nih.gov The steric hindrance around the coordination sites also plays a crucial role in determining the final structure of the complex. nih.gov The design of chiral ligands, for example, has been instrumental in developing catalysts for enantioselective reactions, where the ligand's structure, such as a facial coordination mode, is critical for reactivity and selectivity. whiterose.ac.uknih.gov

Applications in Redox Catalysis and Proton-Coupled Electron Transfer (PCET) Processes

The structure of this compound, featuring both a proton-donating group (the N-H of the amide) and proton-accepting sites (the amide C=O and the pyridine nitrogen), makes its metal complexes potential candidates for facilitating PCET processes. In a metal complex, the ligand framework can provide the necessary sites for proton transfer, while the metal center mediates the electron transfer. The redox potential of this compound and related compounds is a key parameter in their application as mediators in processes like CO2 reduction or C-H activation. researchgate.net

Metal complexes involving ligands capable of PCET are explored for redox catalysis. beilstein-journals.orgchemrxiv.org In such catalytic systems, the ligand is often "non-innocent," meaning it can actively participate in the redox process alongside the metal center. mdpi.com This ligand participation allows for multi-electron transformations that would be difficult for the metal center to achieve alone. While specific catalytic applications of this compound complexes are an active area of research, the fundamental structural and electronic properties of the ligand suggest significant potential in this field.

Integration into Hybrid Materials for Specific Applications

Hybrid materials, which combine organic and inorganic components at the molecular or nanoscale, offer a pathway to novel materials with tailored properties that merge the advantages of both constituents. chemrxiv.orgbsz-bw.de The organic part provides functionality and processability, while the inorganic component typically offers robustness, thermal stability, and unique electronic or optical properties. chemrxiv.orgedi-info.ir

This compound can be integrated into hybrid materials through several strategies:

As a Functional Ligand in Metal-Organic Frameworks (MOFs): The pyridine and amide groups can coordinate to metal ions, acting as linkers to build porous, crystalline frameworks. These MOFs can have applications in gas storage, separation, and catalysis.

Surface Modification of Inorganic Nanoparticles: The ligand can be anchored to the surface of inorganic materials like silica (B1680970) or metal oxides. This is often achieved by first modifying the ligand with a coupling agent, such as a trialkoxysilane, which can then form a covalent bond with the inorganic surface through a sol-gel process. bsz-bw.deedi-info.ir

Component in Coordination Polymers: The bridging capability of this compound allows for the formation of one-, two-, or three-dimensional coordination polymers with diverse topologies and properties.

These hybrid materials can be designed for specific applications. For example, incorporating a chromophoric metal complex of this compound into a silica matrix could yield a hybrid material for optical applications. bsz-bw.de Similarly, creating hybrid materials with catalytic metal centers held by the ligand could lead to robust, recyclable catalysts. rsc.orgmdpi.com

Corrosion Inhibition Studies

Organic compounds containing heteroatoms (such as N, O, S, P) and π-electrons are widely investigated as corrosion inhibitors, particularly in acidic media. researchgate.netnih.gov These molecules function by adsorbing onto the metal surface, forming a protective barrier that impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netresearchgate.net The effectiveness of these inhibitors is often linked to the electron density on the donor atoms and the presence of aromatic rings. nih.gov

Derivatives of this compound have demonstrated significant potential as corrosion inhibitors for mild steel in hydrochloric acid. researchgate.net For example, N-(4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl)isonicotinamide (BIA) has shown high inhibition efficiency that increases with concentration. researchgate.net

Table 1: Inhibition Efficiency of N-(4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl)isonicotinamide (BIA) on Mild Steel in 1 M HCl

Concentration (ppm)Inhibition Efficiency (%) at 303 K
2580.10
5085.50
7588.20
10090.40

Data sourced from a study on a derivative of this compound. researchgate.net

Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), confirm the mechanism of inhibition. Potentiodynamic polarization studies indicate that these compounds often act as mixed-type inhibitors, meaning they suppress both anodic and cathodic reactions. researchgate.netacs.org EIS measurements show that the adsorption of the inhibitor on the metal surface increases the charge-transfer resistance, confirming the formation of a protective film. researchgate.netbohrium.com

The adsorption of these inhibitor molecules on the metal surface typically follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer on the surface through both physical (electrostatic) and chemical (coordinative bonding) interactions. researchgate.netbohrium.com The nitrogen and oxygen atoms of the isonicotinamide (B137802) moiety, along with the π-electrons of the phenyl ring, are crucial for this strong adsorption. researchgate.net

Table 2: Electrochemical Polarization Parameters for Mild Steel in 1 M HCl with and without Inhibitor

InhibitorConcentrationCorrosion Current Density (Icorr) (μA/cm²)Corrosion Potential (Ecorr) (mV vs. SCE)Inhibition Efficiency (%)
Blank-1250-480-
BIA*100 ppm120-49590.4

Data for N-(4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl)isonicotinamide (BIA), a derivative. researchgate.net

Future Directions and Emerging Research Avenues for N Phenylisonicotinamide

Exploration of Novel Derivatives and Analogues with Enhanced Biological and Material Properties

A primary focus of future research will be the rational design and synthesis of new N-Phenylisonicotinamide derivatives and analogues. The goal is to fine-tune the molecule's properties for enhanced efficacy and specificity in both biological and material science contexts.

In medicinal chemistry, the this compound scaffold has been identified as a "privileged structure" for developing inhibitors of various enzymes. For instance, derivatives have been synthesized and evaluated as potent inhibitors of xanthine (B1682287) oxidase (XO) for the management of hyperuricemia. nih.govdntb.gov.uamdpi.com Research has shown that modifications, such as the introduction of a tetrazole group, can significantly influence inhibitory activity. nih.gov One study reported that while N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives were effective, their corresponding this compound counterparts were found to be over twenty times less active, highlighting the sensitivity of the structure-activity relationship (SAR). mdpi.com Future work will likely involve creating extensive libraries of derivatives with diverse substitutions on both the phenyl and isonicotinamide (B137802) rings to probe interactions with enzyme active sites more deeply. This includes developing inhibitors for targets like histone deacetylase-3 (HDAC3) and 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), which is implicated in Alzheimer's disease. rsc.orgnih.gov

Beyond enzyme inhibition, research is expanding into derivatives with other therapeutic applications. N-cycloalkyl-S-phenylnicotinamide derivatives, for example, have been investigated as hematopoietic prostaglandin (B15479496) D2 synthase inhibitors for treating allergic and respiratory conditions. google.com The development of analogues like 2-(2-methoxyethoxy)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)isonicotinamide, a complex sulfonamide derivative, points toward applications in targeting specific biological pathways in areas like oncology. evitachem.com

In the realm of material science, this compound and its analogues are being explored as building blocks for functional materials. Carboxamide derivatives have demonstrated potential as corrosion inhibitors for mild steel in acidic environments. researchgate.net Their effectiveness is linked to their ability to adsorb onto the metal surface, an interaction that can be modified by altering the compound's structure. researchgate.net Furthermore, the amide groups and bis(pyridyl) nature of related ligands like N,N′-p-Phenylenediisonicotinamide make them excellent candidates for constructing metal-organic frameworks (MOFs) and other porous molecular materials. researchgate.netiucr.org Future research will focus on creating novel ligands to assemble materials with tailored porosity, stability, and cooperative properties for applications in gas separation and storage. researchgate.netmdpi.com

Examples of this compound Derivatives and Their Research Applications
Derivative NameTarget/ApplicationReported Finding/Activity
N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivativesXanthine Oxidase (XO) InhibitionNovel derivatives synthesized and evaluated as potent XO inhibitors. nih.govdntb.gov.uaresearchgate.net
Nicotinamide (B372718) derivatives with non-hydroxamate zinc binding groupHistone Deacetylase-3 (HDAC3) InhibitionCompound 6b showed potent activity against HDAC3 (IC50 = 0.694 µM) and anti-proliferative effects. rsc.org
N-(4-phenoxyphenyl)isonicotinamideProtein Tyrosine Phosphatase 1B (PTP1B) InhibitionDemonstrated an IC₅₀ of 12.3 μM against PTP1B, a target for diabetes therapy. vulcanchem.com
N-(4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl)isonicotinamideCorrosion InhibitionActs as a mixed-type inhibitor for mild steel in 1 M HCl, with efficiency proportional to concentration. researchgate.net
N,N′-p-PhenylenediisonicotinamideMetal-Organic Frameworks (MOFs)Acts as a bridging bis(pyridyl) ligand for building layered crystal structures with potential for porous material development. iucr.org

Integration of Advanced Computational and Experimental Methodologies for Comprehensive Understanding

The synergy between computational modeling and experimental validation is becoming indispensable for accelerating the discovery and optimization of this compound-based compounds. Future research will increasingly rely on this integrated approach to gain a deeper, atom-level understanding of molecular interactions and to predict the properties of novel derivatives before their synthesis.

Computational techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR), molecular docking, and molecular dynamics (MD) simulations are powerful tools for elucidating the pharmacological characteristics of this compound derivatives. dntb.gov.uaarabjchem.org These methods have been successfully applied to understand the binding modes of XO inhibitors, revealing key interactions with amino acid residues in the enzyme's active site. nih.govmdpi.com For instance, docking studies helped explain why certain hybrid molecules showed strong interactions with the XO active site, leading to high potency. mdpi.com Similarly, molecular modeling was used to visualize the possible interactions between a potent nicotinamide derivative and the HDAC3 active site. rsc.org

Density Functional Theory (DFT) is another computational method being used to investigate the electronic properties and reactivity of these molecules. researchgate.net In corrosion inhibition studies, DFT calculations help to understand the interaction between the inhibitor molecules and the metal surface, supporting experimental findings from electrochemical studies. researchgate.net

The future will see a more profound integration of these in silico methods with high-throughput experimental screening. nih.gov Machine learning and artificial intelligence are also expected to play a larger role, for example, in automating synthetic route optimization and predicting pharmacokinetic and toxicological profiles early in the drug discovery process. vulcanchem.com This combination of advanced computational and experimental methods will enable a more rational, efficient, and targeted design of this compound analogues for a wide range of applications. nih.gov

Development of Multifunctional this compound-Based Systems

A significant emerging research direction is the use of this compound and its analogues as building blocks for constructing complex, multifunctional systems. This involves moving beyond single-molecule activity to create supramolecular assemblies and hybrid molecules with integrated or synergistic properties.

In supramolecular chemistry, the directional hydrogen-bonding capabilities of the amide group and the coordinating ability of the pyridine (B92270) nitrogen make this compound derivatives ideal ligands for self-assembly. iucr.org Researchers have used asymmetric ligands like N-(4-(pyridin-4-ylethynyl)phenyl) isonicotinamide to form [2+2] metallacycles, which are molecular squares with potential applications in catalysis and host-guest chemistry. acs.org The self-assembly of bis(this compound)silver(I) nitrate (B79036) has been shown to form porous molecular materials that exhibit cooperative phase transitions. researchgate.netiisc.ac.in Future work will likely explore the creation of more complex architectures, such as molecular cages and polyhedra, by designing ligands with specific geometries and functionalities. acs.org These systems could be designed to encapsulate guest molecules, act as nanoreactors, or function as sensors.

Another avenue is the development of bifunctional or hybrid molecules, where the this compound core is linked to another pharmacophore to target multiple biological pathways simultaneously. This strategy is particularly relevant in cancer therapy. The design of bifunctional inhibitors targeting different enzymes or pathways could lead to enhanced efficacy and overcome drug resistance. mdpi.com For example, a molecule could be designed to inhibit both an enzyme like XO and another unrelated target involved in cell proliferation.

The development of these multifunctional systems represents a paradigm shift from traditional single-target approaches. It requires a deep understanding of molecular recognition, self-assembly principles, and the biological pathways being targeted.

Advancements in Green and Sustainable Synthetic Methodologies for this compound and its Analogues

In line with the growing emphasis on sustainable chemistry, a key future direction is the development of greener and more efficient synthetic methods for this compound and its derivatives. Traditional amide bond formation often relies on stoichiometric activating agents like carbodiimides, which generate significant waste and have poor atom economy. amazonaws.com

Future research will focus on catalytic methods that minimize waste and avoid harsh reaction conditions. One study has already reported the synthesis of N-phenyl nicotinamide derivatives using dicyclohexylcarbodiimide (B1669883) (DCC) as a promoter. amazonaws.com While an improvement, the focus is shifting towards catalytic amide formation that avoids poor atom economy reagents altogether. amazonaws.com Exploring novel catalysts, including biocatalysts or earth-abundant metal catalysts, for direct amidation of isonicotinic acid is a promising area.

Furthermore, the principles of green chemistry will be applied to the entire synthetic sequence. This includes the use of environmentally benign solvents, reducing the number of synthetic steps through C-H functionalization, and developing solvent-free reaction conditions. nih.govnih.gov For instance, a green chemistry approach was reported for the synthesis of 1,2,3-triazole derivatives by heating the reactants without a solvent. nih.gov The direct C-H functionalization of the pyridine ring in isonicotinamides is another powerful strategy to introduce complexity efficiently, avoiding the need for pre-functionalized starting materials and thus reducing waste. nih.gov These advancements will be crucial for making the synthesis of this compound and its valuable derivatives more economically viable and environmentally sustainable on a larger scale.

Q & A

Basic Research Question: How can researchers optimize the synthesis of N-Phenylisonicotinamide while ensuring reproducibility?

Methodological Answer:
To optimize synthesis, employ iterative experimental design with controlled variables (e.g., solvent polarity, temperature, and stoichiometric ratios). Use techniques like thin-layer chromatography (TLC) or HPLC to monitor reaction progress. For reproducibility, document all parameters (e.g., reflux time, purification methods) and validate purity via 1H/13C^1\text{H}/\text{}^{13}\text{C} NMR and X-ray crystallography. Cross-reference protocols with primary literature to identify inconsistencies in byproduct formation or yield discrepancies .

Basic Research Question: What characterization techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:
Essential techniques include:

  • Single-crystal X-ray diffraction to resolve molecular geometry and hydrogen-bonding networks.
  • FT-IR spectroscopy to verify functional groups (e.g., amide C=O stretch at ~1650–1700 cm1^{-1}).
  • Mass spectrometry (ESI-MS) for molecular ion confirmation.
  • Thermogravimetric analysis (TGA) to assess thermal stability. Cross-validate results with computational methods (e.g., DFT calculations) to resolve ambiguities in stereoelectronic effects .

Advanced Research Question: How can contradictions in reported biological activity data for this compound derivatives be resolved?

Methodological Answer:
Address contradictions by:

  • Conducting dose-response assays across multiple cell lines to isolate cell-type-specific effects.
  • Applying statistical rigor (e.g., ANOVA with post-hoc tests) to differentiate noise from biologically significant trends.
  • Validating target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).
  • Replicating studies under standardized conditions (e.g., pH, solvent composition) to mitigate confounding variables .

Advanced Research Question: What methodological frameworks are suitable for studying this compound’s role in supramolecular coordination chemistry?

Methodological Answer:
Adopt a hybrid experimental-computational approach:

  • Experimental : Use single-crystal-to-single-crystal (SCSC) phase transition studies to track structural changes under stimuli (e.g., temperature, solvent vapors).
  • Computational : Apply density functional theory (DFT) to model ligand-metal binding energies and non-covalent interactions.
  • Analytical : Pair powder XRD with synchrotron radiation to resolve amorphous-phase ambiguities. Reference frameworks like the FINER criteria to ensure novelty and feasibility .

Basic Research Question: How should researchers formulate hypotheses about this compound’s physicochemical properties?

Methodological Answer:
Use the PICO framework to structure hypotheses:

  • Population : this compound crystals or solutions.
  • Intervention : Variable conditions (e.g., solvent, temperature).
  • Comparison : Baseline properties (e.g., solubility in DMSO).
  • Outcome : Quantifiable metrics (e.g., melting point, logP\log P). Validate hypotheses via controlled experiments and compare results with existing databases (e.g., PubChem) .

Advanced Research Question: What strategies mitigate data bias in studies exploring this compound’s applications in drug delivery?

Methodological Answer:

  • Blinded assays : Use third-party labs for cytotoxicity testing.
  • Diverse model systems : Test across in vitro (e.g., HeLa, HEK293) and ex vivo models.
  • Data triangulation : Combine spectroscopic, chromatographic, and in silico docking results.
  • Ethical rigor : Adhere to ICH guidelines for experimental reproducibility and data transparency .

Basic Research Question: How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) data management for this compound studies?

Methodological Answer:

  • Deposit raw datasets in repositories like Chemotion or RADAR4Chem with standardized metadata.
  • Use IUPAC nomenclature and SMILES notations for interoperability.
  • Document experimental workflows in electronic lab notebooks (ELNs) to enhance reproducibility .

Advanced Research Question: What interdisciplinary approaches resolve mechanistic ambiguities in this compound’s catalytic roles?

Methodological Answer:

  • Kinetic studies : Use stopped-flow spectroscopy to capture transient intermediates.
  • Spectroelectrochemistry : Correlate redox behavior with catalytic turnover.
  • Collaborative modeling : Integrate cheminformatics (e.g., MolSoft) with synthetic data to predict reaction pathways. Publish null results to reduce publication bias .

Basic Research Question: How to design a robust literature review on this compound’s applications?

Methodological Answer:

  • Systematic review : Use PRISMA guidelines to screen primary sources (e.g., ACS, RSC journals).
  • Critical appraisal : Apply AMSTAR-2 criteria to evaluate study quality.
  • Gap analysis : Map trends using tools like VOSviewer to identify understudied areas (e.g., environmental degradation pathways) .

Advanced Research Question: What ethical and safety protocols are critical for handling this compound in experimental settings?

Methodological Answer:

  • Follow NFDI4Chem safety guidelines for hazardous compound storage and disposal.
  • Obtain institutional review board (IRB) approval for biological assays.
  • Use fume hoods and personal protective equipment (PPE) during synthesis. Document near-miss incidents to refine risk assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.